(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE
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Overview
Description
(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a phenyl group, a pyridylmethyl group, and a propenamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the reaction of 3-pyridylmethylamine with 2-methyl-3-phenylpropenoic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at controlled temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar pyridylmethyl group.
Imidacloprid: Another neonicotinoid with structural similarities.
Uniqueness
(Z)-2-METHYL-3-PHENYL-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13(10-14-6-3-2-4-7-14)16(19)18-12-15-8-5-9-17-11-15/h2-11H,12H2,1H3,(H,18,19)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSQARFAZXVRB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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